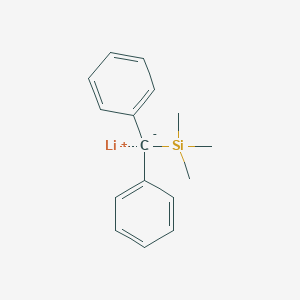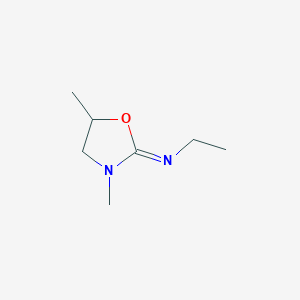
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the oxazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with 3,5-dimethyl-2-oxazolidinone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share structural similarities with (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine and exhibit similar reactivity.
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene] Compounds: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
80099-33-8 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
N-ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-4-8-7-9(3)5-6(2)10-7/h6H,4-5H2,1-3H3 |
Clave InChI |
BZZSBYVOFRMLOR-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1N(CC(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


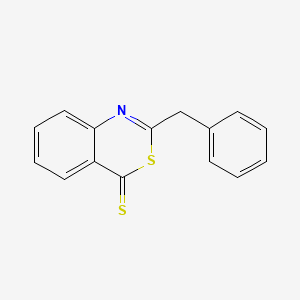
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)


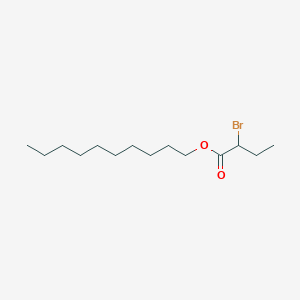
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
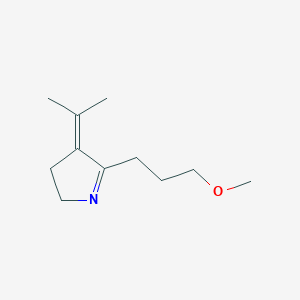
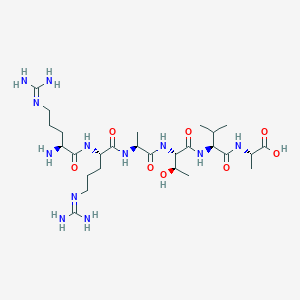
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
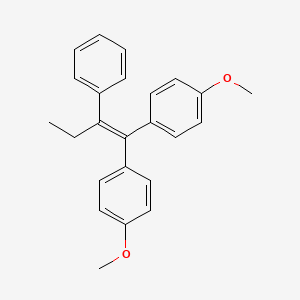

![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
